molecular formula C21H15F2N3OS2 B2588682 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886944-17-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2588682
CAS No.: 886944-17-8
M. Wt: 427.49
InChI Key: LRPOJABTYKKDBL-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a potent and selective cell-permeable inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Ste20-related serine/threonine kinase that acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is involved in cytoskeletal remodeling, cell motility, and inflammation. This inhibitor has demonstrated significant research utility in dissecting the role of MAP4K4 in various pathological processes. Studies have shown that pharmacological inhibition of MAP4K4 with this compound can suppress cancer cell invasion and migration , highlighting its value in oncology research, particularly in investigating metastasis. Furthermore, its application extends to attenuating hepatic stellate cell activation , a key driver of liver fibrosis, positioning it as a valuable tool for probing fibrotic disease mechanisms. Beyond these areas, research indicates that MAP4K4 inhibition influences glucose homeostasis and insulin signaling , making this compound a critical reagent for metabolic disease research aimed at understanding insulin resistance and type 2 diabetes.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS2/c1-28-16-7-4-5-13(9-16)20(27)26(12-15-6-2-3-8-24-15)21-25-19-17(23)10-14(22)11-18(19)29-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOJABTYKKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using a methylthiolating agent like methyl iodide.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group on the benzothiazole core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorine atoms on the benzothiazole core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for pharmaceutical applications in combating infections .

Anticancer Effects

The compound has demonstrated potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest it may interfere with DNA replication or protein synthesis pathways, which are critical for cancer cell survival .

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes involved in cellular processes. For instance, it may inhibit Kv1.3 potassium channels implicated in immune responses, suggesting potential uses in immunology and related therapeutic areas .

Industrial Applications

Beyond its medicinal chemistry implications, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide may find applications in materials science due to its unique chemical properties. Its reactivity can be harnessed in the development of novel materials or as intermediates in the synthesis of other complex compounds.

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some showing significant activity comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell growth at micromolar concentrations. Further investigations revealed that it induced apoptosis through mechanisms involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and the benzothiazole core play crucial roles in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares core structural motifs with benzothiazolyl benzamides reported in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzothiazole Substituents on Benzamide Key Functional Groups
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide C₂₀H₁₆F₂N₃OS₂ 416 4,6-difluoro 3-(methylsulfanyl), N-(pyridin-2-ylmethyl) Amide, benzothiazole, pyridine, thioether
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C₁₆H₁₂Cl₂N₂O₃S 385 4,5-dichloro 3,5-dimethoxy Amide, benzothiazole, ether
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide C₂₀H₁₇F₂N₃O₃S 437 3-ethyl, 4,6-difluoro 3-(2,5-dioxopyrrolidin-1-yl) Amide, benzothiazole, cyclic ketone

Key Differences and Implications

Chlorine’s larger atomic radius may increase steric hindrance but also lipophilicity. The 3-ethyl group in ’s compound adds steric bulk, which could reduce binding affinity to certain targets compared to the target’s pyridinylmethyl group .

’s dioxopyrrolidinyl substituent introduces a polar, hydrogen-bond-accepting motif, which may enhance solubility but reduce blood-brain barrier penetration compared to the target’s pyridine ring .

Molecular Weight and Bioactivity :

  • The target compound (416 g/mol) has a higher molecular weight than ’s compound (385 g/mol) due to the pyridinylmethyl and methylsulfanyl groups. This may influence pharmacokinetic properties such as absorption and distribution.
  • ’s compound (437 g/mol) surpasses both in molecular weight, primarily due to the dioxopyrrolidinyl and ethyl groups .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H17F2N3OSC_{19}H_{17}F_2N_3OS, with a molecular weight of 385.42 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₇F₂N₃OS
Molecular Weight385.42 g/mol
CAS Number892843-99-1

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in cancer cell signaling pathways. Studies indicate that it may inhibit pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells. This is primarily achieved through the activation of the p53 pathway, which regulates the cell cycle and promotes programmed cell death.

Anticancer Activity

Numerous studies have assessed the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.17 µM against VEGFR-2, indicating potent inhibitory activity comparable to established anticancer agents like sorafenib .
  • Apoptosis Induction : In studies involving treatment with this compound, there was a notable increase in apoptotic cells (37.83% compared to 0.89% in untreated controls) after 24 hours, demonstrating its ability to trigger programmed cell death in cancer cells .
  • Case Study : A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells, showing an 83% inhibition rate on VEGFR-2 compared to controls . This suggests its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

Preliminary assessments have indicated that derivatives of benzothiazole compounds, including this one, may possess antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM) against VEGFR-2Mechanism of Action
This compound0.17RTK inhibition and apoptosis induction
Sorafenib0.069RTK inhibition
Other Benzothiazole DerivativesVariesDiverse mechanisms including apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the benzothiazole amine core (e.g., 4,6-difluorobenzothiazol-2-amine). Use pyridine as a solvent and base to facilitate acylation with 3-(methylsulfanyl)benzoyl chloride.

  • Step 2 : Introduce the pyridinylmethyl group via nucleophilic substitution. Use K₂CO₃ in DMF for deprotonation and alkylation with (pyridin-2-yl)methyl chloride .

  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.1 molar ratio for acyl chloride to amine) and temperature (room temperature for acylation, 50–60°C for alkylation). Recrystallize from methanol for purity .

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Solvent (Acylation)PyridineEnhances nucleophilicity
Reaction Time12–18 hoursPrevents side reactions
PurificationColumn chromatographyRemoves unreacted amine

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of difluoro and methylsulfanyl groups. The pyridinylmethyl group’s protons appear as distinct multiplets (δ 4.5–5.0 ppm) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~440).
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions) to confirm solid-state packing .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s electronic properties and binding interactions?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., benzothiazole ring) for nucleophilic attack .

  • Dock the compound into target enzymes (e.g., pyruvate:ferredoxin oxidoreductase, PFOR) using AutoDock Vina. Prioritize binding poses with sulfur-π interactions between methylsulfanyl and aromatic residues .

    • Validation : Compare computed IR spectra with experimental data to refine force fields.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If conflicting reports exist on antimicrobial efficacy:

  • Step 1 : Replicate assays under standardized conditions (e.g., MIC in Mueller-Hinton broth).
  • Step 2 : Test substituent effects (e.g., replace methylsulfanyl with sulfonyl to modulate lipophilicity) .
  • Step 3 : Use metabolomics (LC-MS/MS) to identify off-target interactions (e.g., cytochrome P450 inhibition).

Q. How can the compound’s solubility and bioavailability be improved without altering core pharmacophores?

  • Methods :

  • Cocrystal Engineering : Co-crystallize with succinic acid to enhance aqueous solubility via hydrogen-bonded networks .
  • Pro-drug Design : Replace methylsulfanyl with a hydrolyzable ester, regenerating the active form in vivo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.